(R)-1-(4-Chlorophenyl)ethanol

Overview

Description

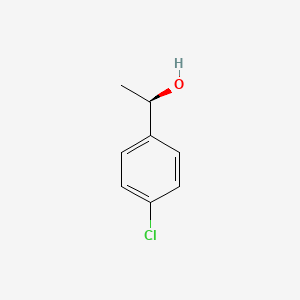

(R)-1-(4-Chlorophenyl)ethanol (CAS 75968-40-0) is a chiral secondary alcohol featuring a 4-chlorophenyl group attached to a hydroxymethyl-bearing chiral center. Its molecular formula is C₈H₉ClO, with a molecular weight of 156.61 g/mol. The compound is synthesized via the Grignard reaction of 4-chlorobenzaldehyde with ethylmagnesium bromide, followed by reduction to yield the alcohol . It is widely employed as a chiral building block in pharmaceutical intermediates, agrochemicals, and asymmetric synthesis due to its ability to induce stereochemical control . Commercial preparations achieve enantiomeric purity exceeding 99% .

Scientific Research Applications

Organic Synthesis

(R)-1-(4-Chlorophenyl)ethanol serves as a key intermediate in the synthesis of various organic compounds. Its ability to act as a catalyst in transfer dehydrogenation reactions has been explored, demonstrating effectiveness in converting alcohols to carbonyl compounds using olefins as hydrogen acceptors. This positions it as a sustainable and reusable catalyst in synthetic organic chemistry.

Pharmaceutical Development

This compound plays a significant role in the pharmaceutical industry, particularly in the synthesis of drugs targeting inflammatory and pain-related conditions. Its chiral nature allows for the development of enantiomerically pure pharmaceuticals, which are essential for maximizing therapeutic efficacy while minimizing side effects .

Biocatalysis

This compound is utilized as a substrate in enzyme-catalyzed reactions. Its interactions with specific enzymes can lead to various transformations critical for biocatalytic applications. For instance, it has shown potential as a substrate for S-1-(4-hydroxyphenyl)-ethanol dehydrogenase, which exhibits high stereospecificity.

Chiral Stationary Phase in Chromatography

Due to its chirality, this compound is employed as a chiral stationary phase in liquid chromatography (LC) and high-performance liquid chromatography (HPLC). This application is vital for the separation of enantiomers, facilitating pharmaceutical analysis and the development of chiral drugs.

Case Study 1: Biocatalytic Synthesis

A study highlighted the use of recombinant Escherichia coli for the biocatalytic synthesis of this compound from p-chloroacetophenone. The process demonstrated high enantiomeric excess and was noted for its environmental sustainability compared to traditional synthetic methods.

Case Study 2: Drug Development

Research conducted on the synthesis of analgesics using this compound showed that its incorporation into drug formulations improved bioavailability and therapeutic outcomes. The study emphasized the importance of chirality in drug efficacy, illustrating how this compound can enhance drug design strategies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-(4-Chlorophenyl)ethanol, and how are reaction conditions optimized?

- Methodological Answer : Two primary routes are widely used:

- Biocatalytic Asymmetric Reduction : this compound is synthesized via enantioselective reduction of 4-chloroacetophenone using microbial reductases (e.g., Acetobacter sp. CCTCC M209061). Optimal conditions include 30°C, 160 rpm agitation, and pH 7.0, yielding >95% enantiomeric excess (ee) .

- Chemical Synthesis : A base-catalyzed Williamson ether synthesis involves refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol with K₂CO₃, followed by recrystallization for purification .

- Optimization Metrics : Reaction completion is monitored via TLC or GC, and purity is confirmed by NMR (e.g., δ 7.34–7.26 ppm for aromatic protons, δ 4.88 ppm for the chiral center) .

Q. How is the enantiomeric purity of this compound determined?

- Methodological Answer : Enantiomeric excess is quantified using:

- Chiral GC : HP-Chiral column (30 m × 0.25 mm) at 140°C, with retention times of 7.60 min (R-enantiomer) and 8.02 min (S-enantiomer) .

- Polarimetry : Specific rotation [α]D is measured (e.g., +49.6° for pure (R)-enantiomer in ether) and compared to literature values .

- HPLC : Chiral columns (e.g., Chiralcel OD-H) resolve enantiomers with mobile phases like hexane:isopropanol (90:10) .

Advanced Research Questions

Q. What strategies improve enantioselective synthesis of this compound using biocatalysts?

- Methodological Answer : Key strategies include:

- Immobilization : Encapsulating Acetobacter sp. in alginate-chitosan beads enhances stability, enabling >10 reaction cycles with retained activity (>90% ee) .

- Solvent Engineering : Using NADES (Natural Deep Eutectic Solvents) like choline chloride:lysine increases substrate solubility and enzyme stability, boosting yield by 30% .

- Directed Evolution : Mutagenesis of alcohol dehydrogenases (ADHs) improves catalytic efficiency (e.g., ADH M9* variant achieves 99% ee) .

Q. How do structural modifications of this compound influence its biological activity?

- Methodological Answer : SAR studies reveal:

- Chlorine Position : Replacing the 4-chloro group with fluorine (as in (R)-2-chloro-1-(4-fluorophenyl)ethanol) reduces antifungal activity by 50% but enhances metabolic stability .

- Chirality : The (S)-enantiomer of 1-(4-chlorophenyl)ethanol shows 10-fold lower antimicrobial activity compared to the (R)-form, highlighting the role of stereochemistry .

- Derivatization : Converting the hydroxyl group to a ketone (e.g., 4-chloroacetophenone) eliminates antibacterial activity, emphasizing the necessity of the alcohol moiety .

Q. What analytical challenges arise in characterizing this compound derivatives, and how are they resolved?

- Methodological Answer : Common challenges and solutions:

- Chiral Resolution : Co-elution of enantiomers is mitigated using chiral GC columns with adjusted temperature gradients .

- Purity Assessment : Trace impurities (e.g., residual 4-chloroacetophenone) are quantified via GC-MS with internal standards (e.g., n-decane) .

- Structural Confirmation : 2D NMR (e.g., HSQC, HMBC) resolves ambiguous signals in derivatives like 2-amino-2-(4-chlorophenyl)ethanol .

Q. Key Research Gaps

- Ecotoxicity : Limited data exist on the environmental impact of this compound. Future studies should assess biodegradability and bioaccumulation potential .

- Novel Applications : Exploration as a chiral building block for antiviral or anticancer agents remains underexplored .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chlorophenyl)but-3-en-1-ol

- Structural Difference : Incorporates a double bond adjacent to the chiral center (C=C at position 2–3).

- Chromatographic Resolution: Exhibits significantly higher resolution (R/S ratio) in chiral stationary phase (CSP) chromatography compared to (R)-1-(4-Chlorophenyl)ethanol. The double bond enhances π–π interactions with phenylcarbamate groups in CSPs, improving separation efficiency (e.g., R/S = 13.7 for (E)-1,3-diphenylprop-2-en-1-ol vs. <4 for simpler aryl alcohols) .

- Applications : Preferred in analytical separations requiring high enantiomeric discrimination.

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethyl Carbamate

- Structural Difference: The hydroxyl group of this compound is replaced with a carbamate linked to an imidazole ring.

- Synthesis: Derived from enantiopure (R)- or (S)-1-(4-Chlorophenyl)ethanol via deprotonation and reaction with isocyanates .

Phenylephrine Hydrochloride

- Structural Difference: Contains a 3-hydroxyphenyl group and methylamino substitution instead of 4-chlorophenyl.

- Pharmacology: Acts as a sympathomimetic decongestant, contrasting with this compound’s role as a synthetic intermediate .

Physicochemical and Functional Comparisons

Properties

IUPAC Name |

(1R)-1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOSNPUNXINWAD-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75968-40-0 | |

| Record name | (1R)-1-(4-chlorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.